1-[2-(2-Hydroxyethoxy)ethyl]piperazine

CO2 Capture Amine Scrubbing Process Simulation

1-[2-(2-Hydroxyethoxy)ethyl]piperazine (CAS 13349-82-1), also known as N-(2-hydroxyethyl)piperazine (HEPZ), is a cyclic diamine with the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol. It is a clear, colorless to pale yellow liquid with a density of 1.061 g/mL at 25°C and a boiling point of 112-114°C at 0.25 mmHg.

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
CAS No. 13349-82-1
Cat. No. B195975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Hydroxyethoxy)ethyl]piperazine
CAS13349-82-1
Synonyms1-[2-(2-Hydroxyethoxy)ethyl]piperazine;  1-Hydroxyethylethoxypiperazine;  2-[2-(1-Piperazinyl)ethoxy]ethanol
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCOCCO
InChIInChI=1S/C8H18N2O2/c11-6-8-12-7-5-10-3-1-9-2-4-10/h9,11H,1-8H2
InChIKeyFLNQAPQQAZVRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Colourless to Light Yellow Oil

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(2-Hydroxyethoxy)ethyl]piperazine (CAS 13349-82-1): Procurement and Differentiation Guide


1-[2-(2-Hydroxyethoxy)ethyl]piperazine (CAS 13349-82-1), also known as N-(2-hydroxyethyl)piperazine (HEPZ), is a cyclic diamine with the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol [1]. It is a clear, colorless to pale yellow liquid [2] with a density of 1.061 g/mL at 25°C and a boiling point of 112-114°C at 0.25 mmHg . The compound is a key intermediate in the synthesis of pharmaceuticals, most notably the atypical antipsychotic quetiapine fumarate , and has emerged as a promising candidate for post-combustion CO₂ capture due to its structural similarity to piperazine (PZ) but with significantly lower volatility [3].

Why 1-[2-(2-Hydroxyethoxy)ethyl]piperazine Cannot Be Substituted by Generic Analogs in CO₂ Capture and Synthesis


In industrial and research applications, substituting 1-[2-(2-Hydroxyethoxy)ethyl]piperazine with a closely related analog like piperazine (PZ) or 1-(2-hydroxyethyl)piperazine (HEP) can lead to substantial performance and economic penalties. While these compounds share the piperazine core, the hydroxyethoxyethyl side chain fundamentally alters the compound's physical properties, most notably its volatility and boiling point [1]. This modification has direct, quantifiable impacts on process efficiency. For example, in CO₂ capture, the lower volatility of HEPZ compared to PZ drastically reduces solvent loss, a major operational cost [2]. In pharmaceutical synthesis, the compound's specific purity and structure are essential for its role as a Quetiapine intermediate, where even minor impurities can affect downstream yield and purity . The following evidence quantifies these critical differences.

Quantitative Evidence: Why 1-[2-(2-Hydroxyethoxy)ethyl]piperazine Outperforms Analogs


HEPZ Reduces Regeneration Energy Consumption by 35.2% Compared to PZ in CO₂ Capture

N-(2-Hydroxyethyl)piperazine (HEPZ) requires significantly less energy for solvent regeneration than piperazine (PZ). In a process simulation optimizing for the lowest energy consumption and assuming 90% CO₂ recovery, the reboiler duty for HEPZ was 3.018 GJ/tCO₂. This is 35.2% lower than the energy consumption calculated for PZ and 11.6% lower than that for monoethanolamine (MEA) under the same modeled conditions [1].

CO2 Capture Amine Scrubbing Process Simulation

HEPZ Achieves 64.7% Higher CO₂ Cyclic Capacity Compared to PZ

The CO₂ cyclic capacity, a measure of the working capacity of the solvent in an absorption-regeneration cycle, is substantially higher for N-(2-hydroxyethyl)piperazine (HEPZ) than for piperazine (PZ). Under optimized process simulation conditions, the cyclic capacity of HEPZ was found to be 64.7% greater than that of PZ [1].

CO2 Capture Amine Scrubbing Cyclic Capacity

HEPZ Exhibits Drastically Lower Volatility and 47.9% Less Solvent Loss than PZ in Amine Blends

The volatility of piperazine (PZ) is a known issue leading to high solvent loss and increased operational costs. N-(2-Hydroxyethyl)piperazine (HEPZ) has a significantly higher boiling point and lower volatility. In a rate-based process simulation of a 660 MWe coal-fired power plant's CO₂ capture system, the blend of AMP+HEPZ resulted in 47.9% lower HEPZ volatilization compared to the PZ volatilization from an AMP+PZ blend [1].

CO2 Capture Amine Volatility Solvent Loss

Commercial HEPZ is Available at ≥99.0% Purity, Essential for Pharmaceutical Synthesis

For its critical role as a building block in the synthesis of quetiapine fumarate, high purity is paramount. Commercial sources of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine specify a purity of ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC) . This is in contrast to some technical-grade or lower-purity alternatives that may be suitable for less sensitive applications.

Pharmaceutical Intermediates Purity Quetiapine

Recommended Industrial and Research Applications for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine


Post-Combustion CO₂ Capture: A High-Efficiency, Low-Volatility Activator

In amine-based post-combustion CO₂ capture processes, 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEPZ) is ideally suited as a promoter or activator in blended amine systems. Its key advantage over piperazine (PZ) is its significantly lower volatility and 35.2% lower regeneration energy, which directly addresses the two major cost drivers in the process: solvent loss and energy consumption [1]. The 64.7% higher cyclic capacity compared to PZ further enhances process efficiency [1]. This makes HEPZ a superior choice for new capture plant designs or for retrofitting existing facilities to reduce operational expenditures.

Synthesis of Quetiapine Fumarate and Related Antipsychotics

This compound is a crucial side-chain intermediate in the synthesis of the atypical antipsychotic quetiapine fumarate . The high purity (≥99.0%) available from select vendors is essential for ensuring the quality and yield of the final API . Its defined chemical structure and purity profile make it the standard starting material for this well-established synthetic route, and substituting it with a less pure or structurally different analog is not recommended without extensive process revalidation.

Development of Novel Amine Blends for CO₂ Capture

Researchers focused on developing next-generation solvents for CO₂ capture should prioritize HEPZ as a base component for new blends. The quantitative evidence from process simulations shows that an AMP+HEPZ blend can reduce absorber column size by 36.4% compared to a pure AMP solvent, while also reducing the overall solvent loss [1]. This data provides a solid foundation for further experimental optimization and pilot-scale testing.

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